![molecular formula C18H28O B15164092 1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene CAS No. 143098-09-3](/img/structure/B15164092.png)
1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene is an organic compound with a complex structure that includes a benzene ring, a cyclohexyl group, and a methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene typically involves multiple steps, including the formation of the cyclohexyl group and the attachment of the methoxypropyl chain. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-Ethyl-4-methoxybenzene: Shares a similar benzene ring structure but lacks the cyclohexyl and methoxypropyl groups.
4-Ethylcyclohexylbenzene: Contains a cyclohexyl group but differs in the position and nature of the substituents.
3-Methoxypropylbenzene: Features a methoxypropyl chain but lacks the cyclohexyl group.
Uniqueness: 1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
143098-09-3 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene |
InChI |
InChI=1S/C18H28O/c1-3-15-6-10-17(11-7-15)18-12-8-16(9-13-18)5-4-14-19-2/h6-7,10-11,16,18H,3-5,8-9,12-14H2,1-2H3 |
InChI Key |
OGMAVYJUZLHNPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCC(CC2)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


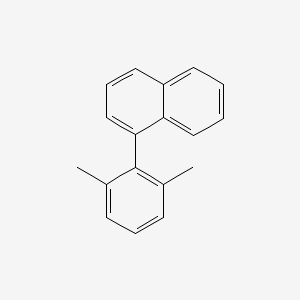
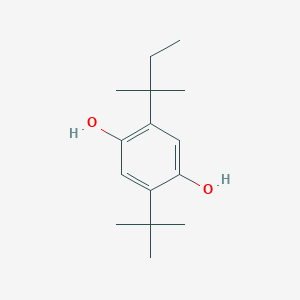
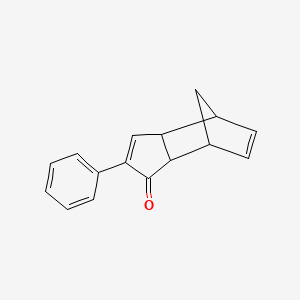
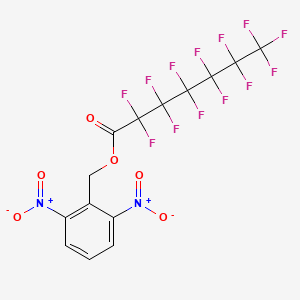
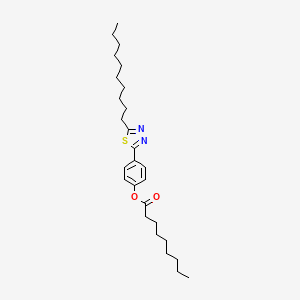
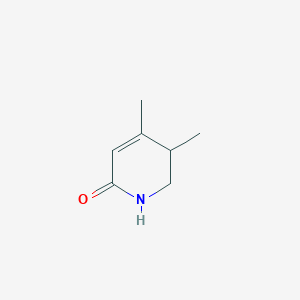
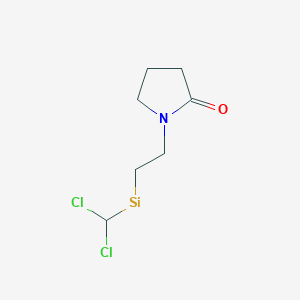
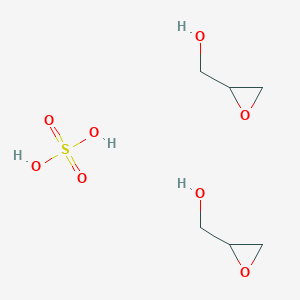
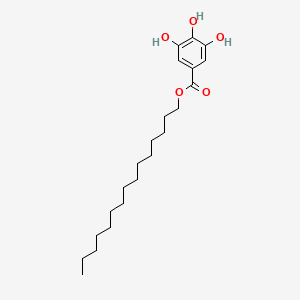
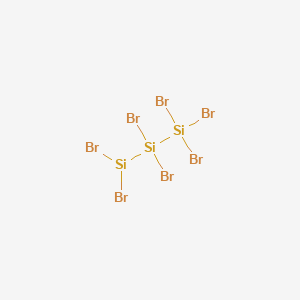
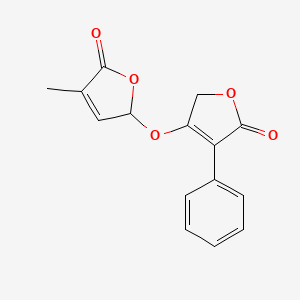
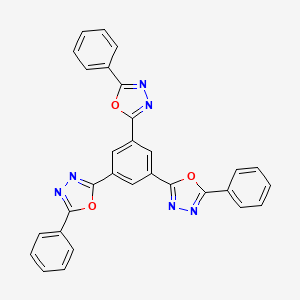
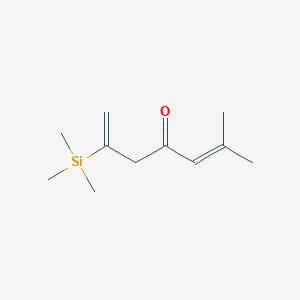
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
